molecular formula C13H16Cl2N6O3 B10935736 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10935736
M. Wt: 375.2 g/mol
InChI Key: DLGIDXVYEZBZBZ-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features two pyrazole rings substituted with chlorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through cyclization reactions. This can be achieved by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the chlorine, methyl, and nitro groups. This can be done using reagents such as chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid).

    Coupling Reactions: The substituted pyrazole rings are coupled together using a suitable linker, such as a propyl chain. This can be achieved through nucleophilic substitution reactions or other coupling methodologies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological macromolecules.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The chlorine and nitro groups may participate in hydrogen bonding or electrostatic interactions, while the pyrazole rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both chlorine and nitro groups on the pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H16Cl2N6O3

Molecular Weight

375.2 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-(4-chloro-3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H16Cl2N6O3/c1-9-10(14)7-19(17-9)5-2-4-16-12(22)3-6-20-8-11(15)13(18-20)21(23)24/h7-8H,2-6H2,1H3,(H,16,22)

InChI Key

DLGIDXVYEZBZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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